molecular formula C9H12BrNO2 B13982639 5-Bromo-2-(3-methoxypropoxy)pyridine

5-Bromo-2-(3-methoxypropoxy)pyridine

Katalognummer: B13982639
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: RHVHGYPRRDMVMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(3-methoxypropoxy)pyridine: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxypropoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypropoxy)pyridine typically involves the bromination of 2-(3-methoxypropoxy)pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetonitrile or dioxane, and the product is purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(3-methoxypropoxy)pyridine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological studies, it may inhibit clot formation by interacting with thrombolytic pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Bromo-2-(3-methoxypropoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C9H12BrNO2

Molekulargewicht

246.10 g/mol

IUPAC-Name

5-bromo-2-(3-methoxypropoxy)pyridine

InChI

InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3

InChI-Schlüssel

RHVHGYPRRDMVMG-UHFFFAOYSA-N

Kanonische SMILES

COCCCOC1=NC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.